Alisol B is a natural product found in Alisma, Alisma lanceolatum, and other organisms with data available.
Alisol B
CAS No.: 18649-93-9
VCID: VC0003642
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Alisol B is a natural tetracyclic triterpenoid compound derived from the dried rhizomes of Alismatis rhizoma, a plant commonly used in traditional Asian medicine. It belongs to the protostane-type triterpenoid family and is known for its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and metabolic regulatory properties. The compound's structure features a unique protostane skeleton with hydroxyl groups at specific positions, contributing to its biological activity . Anti-inflammatory and Antioxidant ActivitiesAlisol B has demonstrated significant anti-inflammatory effects by targeting molecular pathways such as the nuclear factor kappa B (NF-κB) pathway. It also exhibits antioxidant properties, reducing oxidative stress and protecting against cellular damage in various disease models . Anti-tumor MechanismsAlisol B induces apoptosis and autophagy in cancer cells through mechanisms such as:
Hepatoprotective EffectsAlisol B has shown potential in treating non-alcoholic steatohepatitis (NASH), a chronic liver disease. It regulates lipid metabolism by modulating the RARα-PPARγ-CD36 cascade, reducing hepatic lipid accumulation and inflammation in murine models . Gut Microbiota ModulationThe acetate derivative of Alisol B (Alisol B 23-acetate) improves intestinal health by modulating gut microbiota composition. It enhances microbial diversity, reduces pathogenic bacteria, and strengthens intestinal barrier function, making it a potential treatment for colitis-associated colorectal cancer . Molecular TargetsAlisol B interacts with various molecular targets, including:
Signaling PathwaysThe compound influences several signaling pathways:
Cancer TherapyAlisol B's ability to induce apoptosis and autophagy makes it a promising candidate for cancer treatment, particularly in colorectal cancer and other malignancies . Liver Disease ManagementIn NASH models, Alisol B alleviates hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism pathways . Gastrointestinal HealthThe acetate derivative (AB23A) improves gut health by enhancing intestinal barrier integrity and reducing inflammation in colitis-associated conditions . |
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CAS No. | 18649-93-9 |
Product Name | Alisol B |
Molecular Formula | C30H48O4 |
Molecular Weight | 472.7 g/mol |
IUPAC Name | (8S,9S,10S,11S,14R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21?,22?,24+,25?,28+,29+,30+/m1/s1 |
Standard InChIKey | GBJKHDVRXAVITG-DXYWBWDESA-N |
Isomeric SMILES | C[C@H](CC(C1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
SMILES | CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Canonical SMILES | CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Synonyms | alisol B |
Reference | [1]. Zhang RF, et al.[Alisol B inhibited complement 3a-induced human renal tubular epithelial to mesenchymal transition]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2012 Oct;32(10):1407-12. [2]. Lee JW, et al. Alisol-B, a novel phyto-steroid, suppresses the RANKL-induced osteoclast formation and prevents bone loss in mice. Biochem Pharmacol. 2010 Aug 1;80(3):352-61. [3]. Law BY, et al. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis. Mol Cancer Ther. 2010 Mar;9(3):718-30. |
PubChem Compound | 189051 |
Last Modified | Sep 13 2023 |
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